molecular formula C31H49N3O13S2 B610941 SPDP-PEG8-NHS ester CAS No. 1252257-56-9

SPDP-PEG8-NHS ester

Cat. No.: B610941
CAS No.: 1252257-56-9
M. Wt: 735.86
InChI Key: HKFFRXQWQMCBEO-UHFFFAOYSA-N
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Description

SPDP-PEG8-NHS ester is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end. The compound also includes a polyethylene glycol spacer arm, which enhances its water solubility and reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-PEG8-NHS ester involves the conjugation of N-hydroxysuccinimide ester to a polyethylene glycol spacer arm, followed by the attachment of the 2-pyridyldithiol group. The reaction typically occurs in an organic solvent to ensure the solubility of the polyethylene glycol spacer arm . The reaction conditions are optimized to maintain the stability of the N-hydroxysuccinimide ester and the 2-pyridyldithiol group, usually at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically stored at -20°C to maintain its stability and is shipped in ambient conditions with desiccants to protect it from moisture .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG8-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of SPDP-PEG8-NHS ester involves the formation of stable amide bonds with primary amines and disulfide bonds with free thiol groups. The polyethylene glycol spacer arm provides flexibility and reduces steric hindrance, allowing efficient crosslinking of biomolecules . The molecular targets include lysine residues in proteins and cysteine residues in peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPDP-PEG8-NHS ester stands out due to its specific polyethylene glycol spacer arm length, which provides precise distance control between the crosslinked molecules. This feature enhances its solubility and reduces protein aggregation compared to other crosslinkers with shorter or longer polyethylene glycol spacers .

Biological Activity

SPDP-PEG8-NHS ester (CAS 1252257-56-9) is a bifunctional polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. This compound features an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards amine groups, and a pyridyldithiol moiety that can selectively react with thiols. The combination of these functionalities allows for versatile applications in biological systems.

  • Molecular Formula : C31H49N3O13S2
  • Molecular Weight : 735.86 g/mol
  • Purity : ≥95%
  • Storage Conditions : -20°C

This compound operates through a two-step mechanism:

  • Formation of Thioether Bonds : The NHS ester reacts with primary amines on proteins or peptides to form stable amide bonds, facilitating the conjugation process.
  • Formation of Disulfide Bonds : The pyridyldithiol group can react with free thiol groups, allowing for the formation of disulfide bonds, which are crucial for stabilizing conjugates in biological environments.

Biological Activity

The biological activity of this compound is primarily linked to its utility in drug delivery systems and bioconjugation strategies:

1. Antibody-Drug Conjugates (ADCs)

ADCs leverage the specificity of antibodies to target cancer cells while delivering cytotoxic drugs. This compound serves as a linker that connects the drug to the antibody, enhancing the therapeutic index by improving solubility and reducing off-target effects.

2. Protein Modification

This compound can modify proteins to reduce immunogenicity and improve pharmacokinetic properties. By attaching PEG chains, the compound increases the circulation half-life of therapeutic proteins.

Applications

The compound has been documented in various studies highlighting its applications in:

  • Targeted Drug Delivery : Enhancing the delivery efficiency of therapeutic agents to specific tissues.
  • Diagnostic Imaging : Facilitating the conjugation of imaging agents to antibodies for enhanced visualization in diagnostic procedures.
  • Vaccine Development : Improving the stability and efficacy of vaccine components through conjugation.

Case Study 1: Antibody Conjugation

A study demonstrated the successful conjugation of this compound with monoclonal antibodies, resulting in ADCs that showed significantly improved targeting and reduced systemic toxicity compared to non-conjugated drugs. The study highlighted a marked increase in tumor uptake and retention time in xenograft models.

Case Study 2: Protein PEGylation

Research involving the PEGylation of therapeutic proteins using this compound showed a reduction in immunogenicity. The modified proteins exhibited enhanced stability and prolonged half-life in circulation, leading to improved therapeutic outcomes in animal models.

Comparative Analysis

PropertyThis compoundOther PEG Linkers
Molecular Weight735.86 g/molVaries
Functional GroupsNHS Ester, PyridyldithiolVarious
Purity≥95%Varies
ReactivityHigh (amine & thiol)Varies

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFFRXQWQMCBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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